Cas no 548763-40-2 (1H-Imidazolium, 1-methyl-3-[(4-methyl-1-piperidinyl)carbonyl]-, iodide)
1H-Imidazolium, 1-methyl-3-[(4-methyl-1-piperidinyl)carbonyl]-, iodide Chemical and Physical Properties
Names and Identifiers
-
- 1H-Imidazolium, 1-methyl-3-[(4-methyl-1-piperidinyl)carbonyl]-, iodide
- 3-methyl-1-(4-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide
- 3-methyl-1-(4-methylpiperidine-1-carbonyl)-1H-imidazol-3-iumiodide
- (3-methylimidazol-3-ium-1-yl)-(4-methylpiperidin-1-yl)methanone;iodide
- SCHEMBL5647056
- 1-methyl-3-(4-methyl-piperidine-1-carbonyl)-3H-imidazol-1-ium iodide
- EN300-88238
- 548763-40-2
- MVVUHXZJDNBTTD-UHFFFAOYSA-M
- 1-methyl-3-(4-methylpiperidine-1-carbonyl)imidazol-1-ium iodide
-
- Inchi: 1S/C11H18N3O.HI/c1-10-3-5-13(6-4-10)11(15)14-8-7-12(2)9-14;/h7-10H,3-6H2,1-2H3;1H/q+1;/p-1
- InChI Key: MVVUHXZJDNBTTD-UHFFFAOYSA-M
- SMILES: [I-].O=C(N1C=C[N+](C)=C1)N1CCC(C)CC1
Computed Properties
- Exact Mass: 316.9082
- Monoisotopic Mass: 335.049
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 236
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.1A^2
Experimental Properties
- PSA: 29.45
1H-Imidazolium, 1-methyl-3-[(4-methyl-1-piperidinyl)carbonyl]-, iodide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM415779-250mg |
3-methyl-1-(4-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide |
548763-40-2 | 95%+ | 250mg |
$246 | 2023-01-19 | |
| Chemenu | CM415779-500mg |
3-methyl-1-(4-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide |
548763-40-2 | 95%+ | 500mg |
$444 | 2023-01-19 | |
| Chemenu | CM415779-1g |
3-methyl-1-(4-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide |
548763-40-2 | 95%+ | 1g |
$592 | 2023-01-19 | |
| Enamine | EN300-88238-0.05g |
3-methyl-1-(4-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide |
548763-40-2 | 0.05g |
$88.0 | 2023-02-11 | ||
| Enamine | EN300-88238-0.1g |
3-methyl-1-(4-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide |
548763-40-2 | 0.1g |
$132.0 | 2023-02-11 | ||
| Enamine | EN300-88238-0.25g |
3-methyl-1-(4-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide |
548763-40-2 | 0.25g |
$188.0 | 2023-02-11 | ||
| Enamine | EN300-88238-0.5g |
3-methyl-1-(4-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide |
548763-40-2 | 0.5g |
$353.0 | 2023-02-11 | ||
| Enamine | EN300-88238-1.0g |
3-methyl-1-(4-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide |
548763-40-2 | 1.0g |
$470.0 | 2023-02-11 | ||
| Enamine | EN300-88238-2.5g |
3-methyl-1-(4-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide |
548763-40-2 | 2.5g |
$923.0 | 2023-02-11 | ||
| Enamine | EN300-88238-5.0g |
3-methyl-1-(4-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide |
548763-40-2 | 5.0g |
$1364.0 | 2023-02-11 |
1H-Imidazolium, 1-methyl-3-[(4-methyl-1-piperidinyl)carbonyl]-, iodide Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 1H-Imidazolium, 1-methyl-3-[(4-methyl-1-piperidinyl)carbonyl]-, iodide
Introduction to 1H-Imidazolium, 1-methyl-3-[(4-methyl-1-piperidinyl)carbonyl]-, iodide (CAS No. 548763-40-2)
The compound 1H-Imidazolium, 1-methyl-3-[(4-methyl-1-piperidinyl)carbonyl]-, iodide (CAS No. 548763-40-2) is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This imidazolium salt, characterized by its unique structural framework, exhibits promising properties that make it a valuable candidate for various biochemical applications. The molecular structure of this compound incorporates a methyl-substituted imidazole core linked to a 4-methyl-1-piperidinyl carbonyl group, which contributes to its distinct reactivity and functionality.
In recent years, the exploration of imidazolium derivatives has expanded dramatically due to their versatility in drug design and development. The presence of the iodide counterion in this compound not only enhances its solubility in polar solvents but also facilitates its use in synthetic protocols involving nucleophilic substitution reactions. This makes it particularly useful in the preparation of more complex molecules, including potential therapeutic agents.
One of the most compelling aspects of 1H-Imidazolium, 1-methyl-3-[(4-methyl-1-piperidinyl)carbonyl]-, iodide is its potential application in the development of novel bioactive molecules. The methyl-substituted imidazole ring serves as a scaffold that can be further modified to create ligands for enzyme inhibition or receptor binding. Such modifications are crucial for designing drugs with high specificity and efficacy. Recent studies have highlighted the role of imidazolium-based compounds in modulating biological pathways associated with inflammation, neurodegeneration, and cancer.
The 4-methyl-1-piperidinyl carbonyl group appended to the imidazole core introduces additional functional handles that can be exploited for chemical cross-linking or derivatization. This feature is particularly advantageous in the context of drug discovery, where the ability to conjugate multiple pharmacophores onto a single molecular entity can lead to synergistic therapeutic effects. For instance, such modifications have been employed in the development of targeted drug delivery systems, where the piperidine moiety enhances cell membrane permeability while the imidazole part interacts with specific biological targets.
From a synthetic chemistry perspective, 1H-Imidazolium, 1-methyl-3-[(4-methyl-1-piperidinyl)carbonyl]-, iodide represents an excellent precursor for constructing more elaborate heterocyclic systems. The iodide substituent allows for facile functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings. These reactions are widely used in medicinal chemistry to introduce aryl or vinyl groups into complex molecular frameworks, thereby expanding the chemical space available for drug discovery.
Recent advancements in computational chemistry have further enhanced our understanding of how structural modifications influence the biological activity of imidazolium derivatives. Molecular modeling studies indicate that the methyl-substituted imidazole ring and the 4-methyl-1-piperidinyl carbonyl group can interact favorably with specific residues in protein binding pockets. This insight has guided the rational design of analogs with improved binding affinities and selectivity. For example, computational screens have identified derivatives that exhibit potent inhibitory activity against enzymes implicated in metabolic disorders.
The pharmaceutical industry has also shown interest in using imidazolium-based compounds as probes for biochemical assays. These probes can be designed to report on changes in intracellular signaling pathways or enzyme activity under pathological conditions. Such tools are invaluable for understanding disease mechanisms and validating potential drug targets. The versatility of this class of compounds makes them suitable for applications ranging from high-throughput screening to live-cell imaging.
In conclusion, 1H-Imidazolium, 1-methyl-3-[(4-methyl-1-piperidinyl)carbonyl]-, iodide (CAS No. 548763-40-2) is a multifaceted chemical entity with significant potential in pharmaceutical research and development. Its unique structural features—comprising a methyl-substituted imidazole core, a 4-methyl-1-piperidinyl carbonyl group, and an iodide counterion—make it a valuable building block for designing novel bioactive molecules. As research continues to uncover new applications for imidazolium derivatives, this compound is poised to play an increasingly important role in advancing drug discovery and therapeutic innovation.
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